
3-Cyclopropoxy-5-methylisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-methylisonicotinonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of isonicotinonitrile, featuring a cyclopropoxy group at the third position and a methyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methylisonicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxy-5-methylisonicotinonitrile.
Cyclopropylation: The hydroxyl group is converted to a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: For large-scale production, the process may be optimized to include:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalysts: Use of phase-transfer catalysts to improve the rate of cyclopropylation.
Purification: Techniques such as recrystallization or chromatography to achieve high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: 3-Cyclopropoxy-5-methylisonicotinic acid.
Reduction: 3-Cyclopropoxy-5-methylisonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Cyclopropoxy-5-methylisonicotinonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methyl groups can influence the binding affinity and specificity of the compound towards its target, affecting the overall biological activity.
Comparison with Similar Compounds
3-Cyclopropoxyisonicotinonitrile: Lacks the methyl group at the fifth position.
5-Methylisonicotinonitrile: Lacks the cyclopropoxy group at the third position.
3-Hydroxy-5-methylisonicotinonitrile: Contains a hydroxyl group instead of a cyclopropoxy group.
Uniqueness: 3-Cyclopropoxy-5-methylisonicotinonitrile is unique due to the presence of both the cyclopropoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-7-5-12-6-10(9(7)4-11)13-8-2-3-8/h5-6,8H,2-3H2,1H3 |
InChI Key |
HZPIQMIJIARKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


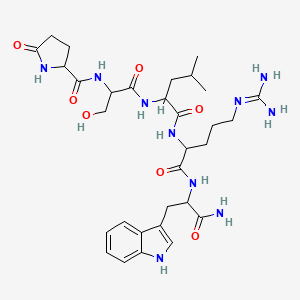
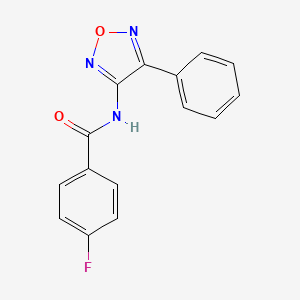

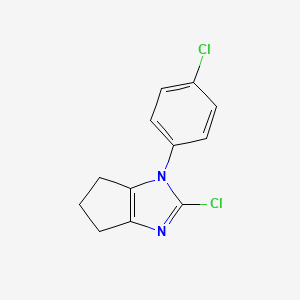

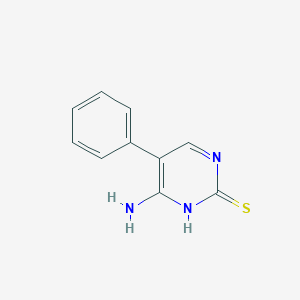

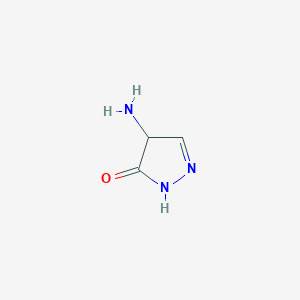

![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)
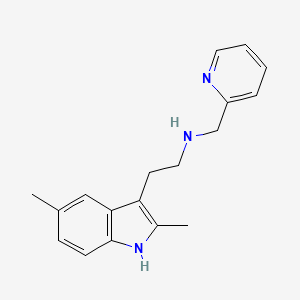
![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)


